5,8-Dihydroxynaphthalene-1,2-dione
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Overview
Description
5,8-Dihydroxynaphthalene-1,2-dione, also known as naphthazarin, is a naturally occurring organic compound with the formula C10H6O4. It is derived from 1,4-naphthoquinone through the replacement of two hydrogen atoms by hydroxyl groups. This compound is known for its vibrant color and is often used in various chemical and biological applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
5,8-Dihydroxynaphthalene-1,2-dione can be synthesized through several methods. One common synthetic route involves the oxidation of 5,8-dihydroxy-1,4-naphthoquinone. This process typically uses oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the large-scale oxidation of naphthalene derivatives. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
5,8-Dihydroxynaphthalene-1,2-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups and the quinone structure of the compound .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce the quinone structure to the corresponding hydroquinone.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as halogens and nitrating agents.
Major Products
The major products formed from these reactions include various hydroxylated and substituted naphthoquinones, which have diverse applications in chemical synthesis and biological research .
Scientific Research Applications
5,8-Dihydroxynaphthalene-1,2-dione has a wide range of applications in scientific research:
Biology: The compound exhibits significant biological activity, including antifungal, antibacterial, and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,8-dihydroxynaphthalene-1,2-dione involves its redox properties. The compound can undergo reversible oxidation and reduction, forming radical anions and dianions. These redox processes are pH-dependent and involve the transfer of electrons and protons. The presence of hydroxyl groups stabilizes the semiquinone radical, which plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: A parent compound with similar redox properties but lacking hydroxyl groups.
2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone: A derivative with additional chlorine substituents, which alters its chemical reactivity and biological activity.
5,8-Dihydroxy-2-methylnaphthalene-1,4-dione: A methylated derivative with enhanced anticancer properties.
Uniqueness
5,8-Dihydroxynaphthalene-1,2-dione is unique due to its dual hydroxyl groups, which confer distinct redox properties and biological activities. Its ability to form stable radicals and participate in electron transfer processes makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
31039-64-2 |
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Molecular Formula |
C10H6O4 |
Molecular Weight |
190.15 g/mol |
IUPAC Name |
5,8-dihydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C10H6O4/c11-6-3-4-7(12)9-5(6)1-2-8(13)10(9)14/h1-4,11-12H |
InChI Key |
BJOUHEDEMLBMLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C(=O)C2=C(C=CC(=C21)O)O |
Origin of Product |
United States |
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